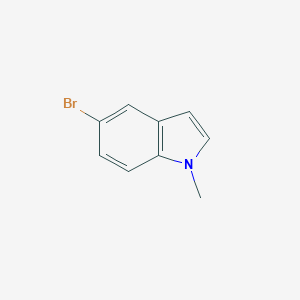

5-Bromo-1-methyl-1h-indole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 143238. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-methylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-11-5-4-7-6-8(10)2-3-9(7)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBOITLSQLQGSLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20301420 | |

| Record name | 5-bromo-1-methyl-1h-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20301420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10075-52-2 | |

| Record name | 5-Bromo-1-methyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10075-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1-methyl-1H-indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010075522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10075-52-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143238 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-bromo-1-methyl-1h-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20301420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1-methyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromo-1-methyl-1h-indole chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 5-Bromo-1-methyl-1H-indole

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, core reactivity, and applications, with a focus on the mechanistic reasoning behind its utility in modern synthetic chemistry.

Chapter 1: Core Physicochemical Properties

This compound is a halogenated indole derivative that serves as a versatile intermediate in the synthesis of more complex molecules. Its physical and chemical characteristics are foundational to its application in research and development. The compound typically appears as a white to light-yellow crystalline solid and is soluble in common organic solvents such as ethanol, ether, and dichloromethane.[1]

Key physicochemical data are summarized below:

| Property | Value | Reference(s) |

| CAS Number | 10075-52-2 | [2][3] |

| Molecular Formula | C₉H₈BrN | [1][3] |

| Molecular Weight | 210.07 g/mol | [3] |

| Appearance | White to light yellow solid | [1][2] |

| Melting Point | 39-43 °C | [2] |

| Boiling Point | 300.9 °C (Predicted) | [1][2] |

| Solubility | Soluble in ethanol, ether, dichloromethane | [1] |

| Storage | Sealed in a dry, room-temperature environment | [2] |

Chapter 2: Synthesis and Spectroscopic Characterization

The strategic placement of the methyl group on the indole nitrogen (N1) prevents interference from the N-H proton in subsequent reactions, making this compound a preferred starting material over its unmethylated counterpart, 5-bromoindole.

Synthetic Protocol: N-Methylation of 5-Bromoindole

The most common synthesis involves the direct methylation of 5-bromo-1H-indole. The following protocol is a reliable method for its preparation.[2]

Causality Behind Experimental Choices:

-

Base (Sodium Hydride, NaH): NaH is a strong, non-nucleophilic base. It is ideal for deprotonating the indole N-H proton to form the corresponding sodium salt. This step is crucial as it activates the nitrogen, making it a potent nucleophile.

-

Solvent (DMF): Dimethylformamide is a polar aprotic solvent, which is excellent for dissolving the indole substrate and the resulting salt. Its high boiling point allows for a range of reaction temperatures, and it effectively solvates cations, leaving the anionic indole nitrogen highly reactive.

-

Electrophile (Iodomethane, CH₃I): Iodomethane is a highly effective methylating agent. The carbon-iodine bond is weak, and iodide is an excellent leaving group, facilitating a rapid Sₙ2 reaction with the indole anion.

Step-by-Step Methodology: [2]

-

Dissolve 5-bromo-1H-indole (1.0 eq) in anhydrous DMF in a flask cooled to 0 °C under an inert atmosphere (e.g., Argon).

-

Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise to the solution, maintaining the temperature at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes. The formation of the sodium salt of the indole will be observed.

-

Slowly add iodomethane (1.0 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and continue stirring for approximately 10-15 minutes.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by adding ice water at 0 °C.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography (e.g., 10% ethyl acetate/hexane) to yield this compound.

The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the R group from boron to palladium, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.

The Buchwald-Hartwig amination is the palladium-catalyzed formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides. [4]This reaction is paramount for drug discovery, as the aryl amine motif is present in countless pharmaceuticals. Coupling amines with electron-rich heteroaryl halides like bromoindoles can be challenging but is achievable with modern catalyst systems. [5][6] Catalyst System Considerations:

-

Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are common precatalysts.

-

Ligand: Bulky, electron-rich phosphine ligands are critical. Ligands like XPhos or other biaryl phosphines are often required to facilitate the reductive elimination step, which can be difficult with electron-rich indoles. [5][7]* Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically necessary to deprotonate the amine and facilitate its entry into the catalytic cycle. [5][7]

Chapter 4: Applications in Research and Drug Discovery

This compound is not an end product but a crucial starting point for building molecular diversity. Its utility is demonstrated in its application as an intermediate for synthesizing biologically active compounds.

-

Pharmaceutical Intermediates: The indole nucleus is a core structure in many biologically active molecules. This compound is a key intermediate in the synthesis of compounds targeting a range of diseases.

-

GSK-3 Inhibitors: It is used in the synthesis of potential inhibitors of Glycogen synthase kinase 3 (GSK-3). GSK-3 is a key enzyme in cellular signaling, and its dysregulation is implicated in conditions like neurodegenerative diseases and metabolic disorders.

-

Oncology Research: The ability to easily functionalize the C5 position allows for the creation of libraries of novel indole derivatives. These can be screened for activity against various cancer-related targets, such as protein kinases and tubulin. [8]

Chapter 5: Safety and Handling

As an active chemical reagent, this compound requires careful handling to minimize risk. Adherence to standard laboratory safety protocols is mandatory.

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | GHS07 | Danger | H302: Harmful if swallowed |

| Skin Irritation | GHS07 | H315: Causes skin irritation | |

| Serious Eye Damage | GHS05 | H318: Causes serious eye damage | |

| STOT SE 3 | GHS07 | H335: May cause respiratory irritation | |

| Data sourced from GHS classifications. | |||

| [3] | |||

| Recommended Handling Procedures: |

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood. [9]* Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles with side-shields. [1][9]* Handling: Avoid contact with skin, eyes, and respiratory tract. [1]Do not breathe dust. [1]* Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials. [2][10]

Conclusion

This compound is a high-value synthetic intermediate whose importance is derived from the strategic placement of its bromo and N-methyl functionalities. The N-methyl group provides stability and predictability in reactions, while the C5-bromo group offers a reactive site for powerful C-C and C-N bond-forming cross-coupling reactions. For researchers in medicinal chemistry and materials science, this compound represents a reliable and versatile building block for the efficient construction of complex molecular architectures with significant therapeutic and technological potential.

References

-

5-BROMO-1-METHYL-INDOLE - ChemBK. (2024). Available at: [Link]

-

This compound | C9H8BrN | CID 285757 - PubChem. (n.d.). Available at: [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). Available at: [Link]

-

Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. (n.d.). Available at: [Link]

-

The Expanding Applications of Indole Derivatives: Focus on 5-Bromoindole. (2025). Available at: [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Available at: [Link]

-

Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. - ResearchGate. (n.d.). Available at: [Link]

-

Buchwald–Hartwig amination - Wikipedia. (n.d.). Available at: [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. (n.d.). Available at: [Link]

-

Efficient Pd-Catalyzed Amination of Heteroaryl Halides | Organic Letters - ACS Publications. (n.d.). Available at: [Link]

-

Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC - NIH. (n.d.). Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | 10075-52-2 [chemicalbook.com]

- 3. This compound | C9H8BrN | CID 285757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 8. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) | MDPI [mdpi.com]

- 9. echemi.com [echemi.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to 5-Bromo-1-methyl-1H-indole (CAS: 10075-52-2)

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals engaged with 5-Bromo-1-methyl-1H-indole. It moves beyond a simple recitation of facts to provide a foundational understanding of the compound's synthesis, reactivity, and strategic application, grounded in established chemical principles and field-proven insights.

Strategic Importance in Synthesis and Medicinal Chemistry

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with profound therapeutic potential.[1][2][3] The strategic functionalization of this privileged structure is a key activity in drug discovery. The introduction of a bromine atom at the 5-position, as seen in 5-bromoindole, serves two primary purposes: it electronically modifies the indole ring and, more importantly, provides a versatile chemical handle for further elaboration through cross-coupling reactions.[4]

The subsequent N-methylation to form this compound (C9H8BrN) further refines the molecule's properties.[5][6] This step protects the indole nitrogen from undesired side reactions and can improve solubility and pharmacokinetic properties in downstream derivatives. Consequently, this compound is not merely a chemical but a pivotal building block, engineered for precise and efficient diversification in the synthesis of complex molecular architectures targeting a range of diseases, including cancer, inflammatory disorders, and neurological conditions.[4][5]

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of a compound's physical and spectral properties is a prerequisite for its effective use in research and development. This compound is a white to light yellow crystalline solid at room temperature.[5][7]

Key Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 10075-52-2 | [6][8] |

| Molecular Formula | C₉H₈BrN | [5][6][8] |

| Molecular Weight | 210.07 g/mol | [6][8] |

| Appearance | White to light yellow solid | [5][7][8] |

| Melting Point | 39-43 °C | [7][8] |

| Boiling Point | ~300.9 °C (Predicted) | [7] |

| Solubility | Soluble in organic solvents like ethanol, ether, and dichloromethane.[5] | [5] |

| Storage | Sealed in dry, room temperature conditions.[7] | [7][9] |

Spectroscopic Signature: ¹H NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for structural confirmation. The ¹H NMR spectrum provides a unique fingerprint of the molecule.

¹H NMR (400 MHz, CDCl₃):

-

δ 7.74 (d, J = 1.6 Hz, 1H): This signal corresponds to the proton at the C4 position.

-

δ 7.30 (dd, J = 8.4, 2.0 Hz, 1H): This doublet of doublets represents the proton at the C6 position.

-

δ 7.19 (d, J = 8.8 Hz, 1H): This doublet is assigned to the proton at the C7 position.

-

δ 7.05 (d, J = 3.2 Hz, 1H): This signal corresponds to the proton at the C2 position of the indole ring.

-

δ 6.42 (d, J = 2.8 Hz, 1H): This doublet represents the proton at the C3 position.

-

δ 3.78 (s, 3H): This singlet is the characteristic signal for the three protons of the N-methyl group.[7]

This spectral data provides unambiguous confirmation of the 5-bromo-1-methyl substitution pattern on the indole core.

Synthesis and Purification: A Validated Protocol

The most direct and widely employed synthesis of this compound involves the N-methylation of commercially available 5-bromoindole. The causality behind this choice is clear: it is a high-yielding, single-step transformation utilizing common and well-understood reagents.

Workflow for Synthesis and Purification

Caption: A validated workflow for the synthesis and purification of this compound.

Detailed Step-by-Step Methodology

This protocol is adapted from established literature procedures and is designed to be self-validating through clear checkpoints.[7]

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 5-bromo-1H-indole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) at 0°C (ice bath).

-

Deprotonation: To the stirred solution, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indole nitrogen, forming a highly nucleophilic indolide anion.

-

Anion Formation: Continue stirring the mixture at 0°C for 30 minutes. The formation of the sodium salt may be observed.

-

N-Methylation: Slowly add iodomethane (CH₃I, 1.0 eq) via syringe. Causality: Iodomethane is an excellent electrophile for Sₙ2 reactions. The indolide anion attacks the methyl group, displacing iodide and forming the C-N bond.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 10-20 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding ice-cold water at 0°C to destroy any unreacted NaH.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting with 10% ethyl acetate in hexane) to yield the pure product.[7] A typical yield for this reaction is >95%.[7]

Chemical Reactivity: The Gateway to Molecular Diversity

The true value of this compound lies in its reactivity. The C5-Bromo substituent is a prime site for palladium-catalyzed cross-coupling reactions, enabling the construction of C-C and C-N bonds with exceptional precision.

Suzuki-Miyaura Cross-Coupling

This is arguably the most important reaction for this substrate, allowing for the introduction of a vast array of aryl and heteroaryl groups at the C5 position.[10][11]

-

Rationale: The Suzuki reaction is favored in drug discovery due to the operational simplicity, commercial availability of a wide range of boronic acids, and the generally mild reaction conditions that tolerate many functional groups.[10][11]

-

Application: The resulting 5-aryl-1-methylindoles are common motifs in compounds targeting various biological pathways.[12]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

A typical procedure involves reacting this compound with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃) in a suitable solvent like dimethoxyethane at elevated temperatures.[13][14]

Applications in Drug Discovery and Development

Derivatives of this compound have demonstrated significant potential across multiple therapeutic areas. The indole core itself mimics the structure of tryptophan, allowing it to interact with a wide range of biological targets.[3]

-

Anticancer Activity: Many 5-substituted indole derivatives have been investigated as inhibitors of key oncogenic pathways. For example, compounds derived from bromoindoles have shown activity as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), crucial targets in cancer therapy.[1][15] 5-Brominated indole phytoalexin derivatives have also shown promising anticancer properties.[16]

-

Antimicrobial and Antiviral Agents: The indole nucleus is a key pharmacophore in the development of agents against various pathogens.[1] Halogenated indoles, in particular, are a promising class of compounds for developing new antimicrobial drugs.[1]

-

Neuroprotective Agents: The structural similarity to neurotransmitters like serotonin makes indole derivatives prime candidates for neurological drug discovery. 5-Bromoindole derivatives have been explored for their potential to activate neuroprotective pathways.[1]

Illustrative Synthetic Pathway

The diagram below shows how this compound can serve as a starting point for a hypothetical kinase inhibitor, a common application in oncology research.

Caption: Role of this compound as a key intermediate in a synthetic pathway.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be strictly followed.

-

Hazard Identification: this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[6][8][17]

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection (safety goggles).[5][18]

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust.[5][9][18]

-

Storage: Keep the container tightly closed in a dry, refrigerated place.[7][9]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[9]

Conclusion

This compound is a strategically designed and highly versatile building block for chemical synthesis and drug discovery. Its value is derived from the stable, N-protected indole core combined with the C5-bromo handle, which provides a reliable entry point for molecular diversification via modern cross-coupling chemistry. Its demonstrated utility in the synthesis of compounds with significant biological potential ensures its continued importance for researchers and scientists working at the forefront of medicinal chemistry.

References

-

5-BROMO-1-METHYL-INDOLE - Introduction. ChemBK. [Link]

-

Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. [Link]

-

This compound | C9H8BrN | CID 285757. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. Arkivoc. [Link]

-

This compound. Amerigo Scientific. [Link]

-

Some scientific research about 10075-52-2. Indole Building Blocks. [Link]

-

(R)-5-Bromo-3-(1-methyl-2-pyrrolidinyl methyl)-1H-indole. PubChem, National Center for Biotechnology Information. [Link]

-

Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Beilstein Archives. [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

-

Indole: A Promising Scaffold For Biological Activity. International Journal of Current Science (IJCSPUB). [Link]

- Method for preparing 5-bromoindole.

-

Synthesis of 5-Bromo Indole. Erowid. [Link]

- Process for preparation of 5-substituted indole derivatives.

-

Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Arkivoc. [Link]

-

Supporting information. The Royal Society of Chemistry. [Link]

-

Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. ResearchGate. [Link]

-

Antiangiogenic activity of 5-bromoindole carbothioamide derivative in ex vivo, in vivo, and in vitro experimental study. Pharmacia. [Link]

-

Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. [Link]

-

7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. MDPI. [Link]

-

A General and Scalable Synthesis of Polysubstituted Indoles. MDPI. [Link]

-

Fig. S8. 1 H NMR of 5-Bromo-3-(phenyl(pyrrolidin-1-yl)methyl)-1H-indole. ResearchGate. [Link]

-

Recent advances in the synthesis of indoles and their applications. RSC Publishing. [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. The Thai Journal of Pharmaceutical Sciences. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. rjpn.org [rjpn.org]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. chembk.com [chembk.com]

- 6. This compound | C9H8BrN | CID 285757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 10075-52-2 [chemicalbook.com]

- 8. 5-Bromo-1-methylindole 97 10075-52-2 [sigmaaldrich.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. benchchem.com [benchchem.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. beilstein-archives.org [beilstein-archives.org]

- 17. 10075-52-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 18. echemi.com [echemi.com]

Introduction: The Strategic Importance of 5-Bromo-1-methyl-1H-indole

An In-depth Technical Guide on the Physical Characteristics of 5-Bromo-1-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 10075-52-2) is a halogenated indole derivative that serves as a crucial intermediate in the landscape of organic synthesis and medicinal chemistry.[1] The indole scaffold itself is a privileged structure, forming the core of numerous biologically active compounds.[2] The strategic placement of a bromine atom at the C-5 position provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings.[3] This allows for the introduction of diverse functional groups, enabling the construction of complex molecular architectures for drug discovery programs targeting cancer, inflammatory diseases, and neurological conditions.[3] The N-methylation of the indole ring alters its electronic properties and steric profile compared to its parent, 5-bromoindole, offering a distinct building block for synthetic chemists. This guide provides a comprehensive overview of its core physical characteristics, spectroscopic profile, a validated synthesis protocol, and essential safety information for laboratory professionals.

Section 1: Core Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These parameters are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source(s) |

| CAS Number | 10075-52-2 | [4][5][6] |

| Molecular Formula | C₉H₈BrN | [1][6] |

| Molecular Weight | 210.07 g/mol | [4][6][7] |

| Appearance | White to light yellow crystalline solid | [1][5] |

| Melting Point | 39-43 °C | [4][5] |

| Boiling Point | 300.9 ± 15.0 °C (Predicted) | [1][5] |

| Density | 1.47 ± 0.1 g/cm³ (Predicted) | [1][5] |

| Solubility | Soluble in ethanol, ether, dichloromethane | [1] |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [4][5] |

| Purity | Commercially available at ≥97% purity | [4] |

Note on Melting Point: There is some variability in reported melting points in literature, with some sources citing a higher range.[1] The 39-43 °C range is the most consistently reported value from major chemical suppliers and is considered the accepted value for the pure compound.[4][5]

Section 2: Structural Elucidation and Spectroscopic Profile

The structural identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

Chemical Structure

Caption: Chemical structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) is a primary tool for confirming the structure. The spectrum provides distinct signals for each unique proton environment in the molecule.

A representative ¹H NMR spectrum (400 MHz, CDCl₃) shows the following key chemical shifts (δ):[5]

-

δ 7.74 (d, J = 1.6 Hz, 1H): This signal corresponds to the proton at the C4 position, appearing as a doublet due to coupling with the C6 proton.

-

δ 7.30 (dd, J = 8.4, 2.0 Hz, 1H): This doublet of doublets is assigned to the proton at the C6 position.

-

δ 7.19 (d, J = 8.8 Hz, 1H): This doublet represents the proton at the C7 position.

-

δ 7.05 (d, J = 3.2 Hz, 1H): This signal is from the proton at the C2 position.

-

δ 6.42 (d, J = 2.8 Hz, 1H): This doublet corresponds to the proton at the C3 position.

-

δ 3.78 (s, 3H): This singlet, integrating to three protons, is characteristic of the N-methyl (N-CH₃) group.[5]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present. For this compound, the expected characteristic absorption bands would include:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methyl group.

-

~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic and heterocyclic rings.

-

~1300-1000 cm⁻¹: C-N stretching vibrations.

-

~600-500 cm⁻¹: C-Br stretching, characteristic of the bromo-substituent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺). A key feature would be the isotopic pattern of bromine: two peaks of nearly equal intensity, one for the ⁷⁹Br isotope (M⁺) and one for the ⁸¹Br isotope (M+2)⁺, which is a definitive indicator of a monobrominated compound.[8]

Section 3: Synthesis and Purification Protocol

The most common and straightforward synthesis of this compound is through the N-methylation of 5-bromoindole. The following protocol is based on a well-established laboratory procedure.[5]

Reaction Scheme

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

Expertise & Causality: This protocol employs sodium hydride, a strong non-nucleophilic base, to deprotonate the indole nitrogen, forming a sodium salt. This enhances the nucleophilicity of the nitrogen, allowing it to efficiently attack the electrophilic methyl group of iodomethane in an Sₙ2 reaction. Dimethylformamide (DMF) is used as a polar aprotic solvent, which is ideal for this type of reaction as it solvates the cation (Na⁺) but not the anion, leaving the nucleophile highly reactive.

-

Preparation: Dissolve 5-bromo-1H-indole (1.0 eq) in anhydrous dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Cool the solution to 0 °C using an ice bath.[5]

-

Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) to the solution portion-wise.

-

Trustworthiness Note: NaH reacts violently with water. Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Hydrogen gas is evolved during this step.

-

-

Activation: Stir the mixture at 0 °C for 30 minutes. The solution may become cloudy as the sodium salt of the indole forms.[5]

-

Alkylation: Slowly add iodomethane (1.0 eq) to the reaction mixture via syringe, keeping the temperature at 0 °C.[5]

-

Reaction Completion: Allow the reaction mixture to gradually warm to room temperature and continue stirring for an additional 10-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[5]

-

Quenching: Once the reaction is complete, carefully quench it by slowly adding ice-cold water at 0 °C to decompose any unreacted NaH.[5]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).[5]

-

Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an eluent such as 10% ethyl acetate in hexane, to yield the pure this compound.[5]

Section 4: Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this compound due to its hazard profile.

GHS Hazard Classification

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[4][6]

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[4][6]

-

Serious Eye Damage (Category 1): H318 - Causes serious eye damage.[4][6]

-

Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation.[4][6]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][10]

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[9]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[9][10]

-

Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator.[9]

Storage

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.[5][10] The compound should be kept in a dry, inert atmosphere.[10]

Conclusion

This compound is a well-characterized compound with defined physical properties and a straightforward synthetic route. Its utility as a versatile intermediate is of significant value to researchers in drug discovery and materials science. A thorough understanding of its properties, spectroscopic signatures, and handling requirements, as detailed in this guide, is essential for its safe and effective use in the laboratory.

References

-

ChemBK. 5-BROMO-1-METHYL-INDOLE. [Link]

-

PubChem. This compound. [Link]

-

Amerigo Scientific. This compound. [Link]

-

PubChem. (R)-5-Bromo-3-(1-methyl-2-pyrrolidinyl methyl)-1H-indole. [Link]

- Google Patents. CN102558017A - Method for preparing 5-bromoindole.

-

Gönciová, G., Mojžiš, J., & Pazdera, P. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers, 70(1), 113-122. [Link]

-

Boron Molecular. Buy this compound. [Link]

-

ResearchGate. Fig. S8. 1 H NMR of 5-Bromo-3-(phenyl(pyrrolidin-1-yl)methyl)-1H-indole. [Link]

-

MD Topology. 5-Bromoindole | C8H6BrN | MD Topology | NMR | X-Ray. [Link]

-

Pharmaffiliates. 2'-Epi Docetaxel. [Link]

-

Leah4sci. Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. 5-Bromo-1-methylindole 97 10075-52-2 [sigmaaldrich.com]

- 5. This compound | 10075-52-2 [chemicalbook.com]

- 6. This compound | C9H8BrN | CID 285757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - Amerigo Scientific [amerigoscientific.com]

- 8. youtube.com [youtube.com]

- 9. echemi.com [echemi.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

5-Bromo-1-methyl-1h-indole molecular weight and formula

An In-Depth Technical Guide to 5-Bromo-1-methyl-1H-indole for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It delves into the core characteristics, synthesis, and strategic applications of this compound, a key heterocyclic building block in modern organic synthesis and pharmaceutical research.

Introduction: The Strategic Importance of this compound

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with significant therapeutic potential.[1][2] The strategic introduction of a bromine atom at the 5-position and a methyl group on the indole nitrogen profoundly influences the molecule's physicochemical properties and synthetic versatility. This compound (CAS No. 10075-52-2) emerges as a crucial intermediate, enabling the construction of complex molecular architectures for targeted therapeutic applications.[3][4] The bromine atom provides a reactive handle for a variety of cross-coupling reactions, while the N-methylation prevents unwanted side reactions and modulates the electronic properties of the indole ring. This guide elucidates the essential technical data, synthesis protocols, and application landscape of this important compound.

Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical and chemical properties is fundamental to its effective use in experimental design. This compound is typically a white to off-white crystalline solid.[3] Key quantitative data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 10075-52-2 | [5][6][7] |

| Molecular Formula | C₉H₈BrN | [3][5][7] |

| Molecular Weight | 210.07 g/mol | [5][6][7] |

| Appearance | White or white-like solid/crystals | [3][4] |

| Melting Point | 39-43 °C | [7] |

| Boiling Point | 300.9±15.0 °C (Predicted) | [3] |

| Solubility | Soluble in ethanol, ether, dichloromethane | [3] |

| Purity | ≥95-97% (Typical commercial grades) | [6][7] |

Spectroscopic Data Insight: The structural integrity of this compound can be confirmed by ¹H NMR spectroscopy. The proton NMR spectrum in CDCl₃ typically shows characteristic signals: a singlet for the N-methyl protons around 3.78 ppm, and distinct aromatic protons in the range of 6.42 to 7.74 ppm, confirming the substitution pattern on the indole ring.[8]

Synthesis and Mechanistic Rationale

The preparation of this compound is often achieved through the N-methylation of 5-bromoindole. This two-step approach ensures high regioselectivity.

Experimental Protocol: Synthesis via N-methylation of 5-Bromoindole

This protocol is based on established chemical principles for the N-alkylation of indoles.

Step 1: Deprotonation of 5-Bromoindole

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, dissolve 5-bromoindole (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise.

-

Causality Note: The use of a strong, non-nucleophilic base like NaH is critical to deprotonate the indole nitrogen (pKa ≈ 17) to form the highly nucleophilic indolide anion. Anhydrous conditions are essential to prevent quenching the base.

-

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases.

Step 2: Methylation

-

Cool the reaction mixture back to 0 °C.

-

Add methyl iodide (CH₃I, 1.2 equivalents) dropwise via the dropping funnel.

-

Causality Note: Methyl iodide is an excellent electrophile for Sₙ2 reactions. The indolide anion readily attacks the methyl group, displacing the iodide to form the N-methyl bond.

-

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

Step 3: Work-up and Purification

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic phases, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.[8]

Visualizing the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a versatile scaffold for synthesizing high-value pharmaceutical compounds.

The Role as a Synthetic Intermediate

The bromine atom at the C5 position is a key functional group that enables a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. These include, but are not limited to:

-

Suzuki Coupling: Reaction with boronic acids to introduce new aryl or alkyl groups.

-

Stille Coupling: Reaction with organostannanes.

-

Buchwald-Hartwig Amination: Formation of C-N bonds to introduce amine functionalities.

-

Sonogashira Coupling: Reaction with terminal alkynes to create substituted alkynylindoles.

These reactions allow for the systematic elaboration of the indole core, which is a cornerstone of structure-activity relationship (SAR) studies in drug discovery. The parent compound, 5-bromoindole, is a known building block for compounds targeting cancer, inflammatory diseases, and neurological conditions.[9][10] The N-methylated version serves a similar, often more controlled, role in synthesis.

Therapeutic Targets and Potential

Derivatives of 5-bromoindole have demonstrated a wide spectrum of biological activities, highlighting the potential of compounds synthesized from this compound.[10]

-

Anticancer Agents: Many indole derivatives function as inhibitors of crucial oncogenic pathways, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinases.[10]

-

Antiviral Compounds: The indole nucleus is a key pharmacophore in the development of antiviral agents, including non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.[10]

-

Neuroprotective Agents: The structural similarity of indoles to neurotransmitters like serotonin makes them prime candidates for developing drugs targeting neurological disorders.[9]

Visualizing the Drug Discovery Pathway

Caption: Role of this compound in a drug discovery pipeline.

Safety, Handling, and Storage

As a halogenated organic compound, this compound requires careful handling to ensure laboratory safety.

-

Hazards: The compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[5][7] It may also cause respiratory irritation.[3][7]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing suitable protective clothing, gloves, and eye/face protection.[3]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic building block that empowers medicinal chemists to explore vast chemical spaces. Its well-defined physicochemical properties, reliable synthetic routes, and versatile reactivity make it an indispensable tool in the development of novel therapeutics for some of the most challenging diseases. This guide provides the foundational knowledge required for its effective and safe utilization in advanced research settings.

References

-

5-BROMO-1-METHYL-INDOLE - ChemBK . Source: ChemBK. [Link]

-

This compound | C9H8BrN | CID 285757 - PubChem . Source: PubChem, National Institutes of Health. [Link]

-

Buy this compound | Boron Molecular . Source: Boron Molecular. [Link]

-

This compound - Amerigo Scientific . Source: Amerigo Scientific. [Link]

-

5-Bromo-1-methyl-3-propyl-1H-indole - SpectraBase . Source: SpectraBase. [Link]

-

Unlock Drug Discovery: The Role of 5-Bromoindole in Synthesis . Source: Autech Industry Co., Limited. [Link]

-

5-Bromo-3-methyl-1H-indole | C9H8BrN | CID 254707 - PubChem . Source: PubChem, National Institutes of Health. [Link]

-

Synthesis of 5-Bromo Indole - Erowid . Source: Erowid. [Link]

-

Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins . Source: ResearchGate. [Link]

-

This compound (C9H8BrN) - PubChemLite . Source: PubChemLite. [Link]

-

This compound: A Key Building Block for Advanced Organic Synthesis . Source: Autech Industry Co., Limited. [Link]

- CN102558017A - Method for preparing 5-bromoindole - Google Patents.

-

Biomedical Importance of Indoles - PMC - NIH . Source: National Institutes of Health. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI . Source: MDPI. [Link]

Sources

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chembk.com [chembk.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C9H8BrN | CID 285757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Amerigo Scientific [amerigoscientific.com]

- 7. 5-溴-1-甲基吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound | 10075-52-2 [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 5-Bromo-1-methyl-1H-indole in Organic Solvents

Introduction

5-Bromo-1-methyl-1H-indole is a substituted indole derivative of significant interest in medicinal chemistry and organic synthesis. Its utility as a building block for more complex molecules, including pharmacologically active agents, necessitates a thorough understanding of its physicochemical properties.[1] Among these, solubility in organic solvents is a critical parameter that dictates its handling, reactivity, and formulation. This technical guide provides a comprehensive overview of the solubility of this compound, offering insights into its behavior in various organic media and providing detailed protocols for its experimental determination. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their work.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility characteristics.

| Property | Value | Source |

| Molecular Formula | C₉H₈BrN | [2][3] |

| Molecular Weight | 210.07 g/mol | [2][3] |

| Appearance | White or off-white crystalline solid | [1] |

| Melting Point | 39-43 °C | [3] |

| CAS Number | 10075-52-2 | [2][3] |

| Predicted XLogP3 | 3.4 | [2] |

The presence of the bromine atom and the methyl group on the indole scaffold significantly influences the molecule's polarity and, consequently, its solubility. The N-methylation removes the hydrogen bond donor capability of the parent indole, which affects its interaction with protic solvents.

Solubility Profile of this compound

Direct quantitative solubility data for this compound is not extensively available in the public domain. However, qualitative information and data from structurally similar compounds provide valuable insights.

Qualitative Solubility:

This compound is reported to be soluble in several common organic solvents, including:

Estimated Solubility Based on Analog Data:

To provide a more comprehensive, albeit estimated, solubility profile, we can refer to the data for the closely related compound, 5-bromoindole. The primary structural difference is the absence of the N-methyl group in 5-bromoindole. While the N-methylation will slightly alter the polarity and crystal lattice energy, the overall solubility trends are expected to be similar.

Table of Estimated Solubilities in Various Organic Solvents:

| Solvent | Solvent Polarity (Relative) | Estimated Solubility of this compound |

| Non-Polar Solvents | ||

| Hexane | 0.009 | Likely Low to Sparingly Soluble |

| Toluene | 0.099 | Likely Soluble |

| Polar Aprotic Solvents | ||

| Diethyl Ether | 0.117 | Soluble[1] |

| Ethyl Acetate | 0.228 | Likely Soluble |

| Acetone | 0.355 | Likely Soluble |

| Acetonitrile | 0.460 | Likely Soluble |

| Dimethylformamide (DMF) | 0.386 | Likely Soluble |

| Dimethyl Sulfoxide (DMSO) | 0.444 | Likely Highly Soluble |

| Polar Protic Solvents | ||

| Isopropanol | 0.546 | Likely Soluble |

| Ethanol | 0.654 | Soluble[1] |

| Methanol | 0.762 | Likely Soluble |

This estimation is based on the general principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity. The indole ring system contributes to a degree of polarity, while the brominated benzene ring and the N-methyl group add lipophilic character.

Factors Influencing Solubility

The solubility of this compound is governed by a combination of factors inherent to both the solute and the solvent.

-

Temperature: For most solid solutes, solubility in organic solvents increases with temperature.[4][5][6] This is because the dissolution process is often endothermic, meaning it requires energy to overcome the crystal lattice forces.

-

Solvent Polarity: As indicated in the table above, the polarity of the solvent plays a crucial role.[4] A good match between the polarity of this compound and the solvent will generally lead to higher solubility.

-

Crystal Form: The crystalline structure of the solid can impact its solubility. Amorphous forms are typically more soluble than their crystalline counterparts due to the lower energy required to break the solid-state interactions.[7]

Experimental Determination of Solubility

For precise and reliable solubility data, experimental determination is paramount. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[8][9]

Logical Workflow for Solubility Determination

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | C9H8BrN | CID 285757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-溴-1-甲基吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. byjus.com [byjus.com]

- 5. scribd.com [scribd.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 9. dissolutiontech.com [dissolutiontech.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-1-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1-methyl-1H-indole is a halogenated indole derivative that serves as a crucial building block in organic synthesis and medicinal chemistry. Its structural motif is found in a variety of biologically active compounds, making it a compound of significant interest for the development of novel therapeutics. Understanding its fundamental physicochemical properties, such as melting and boiling points, is paramount for its effective utilization in research and development, influencing reaction conditions, purification strategies, and formulation development. This guide provides a comprehensive overview of the melting and boiling points of this compound, supported by experimental considerations and theoretical underpinnings.

Physicochemical Data of this compound

The accurate determination of melting and boiling points is a fundamental aspect of compound characterization, offering insights into purity and the nature of intermolecular forces.

| Property | Value | Source |

| Melting Point | 39-43 °C | [1] |

| 43 °C | [2] | |

| Boiling Point | 300.9 ± 15.0 °C (Predicted) | [2] |

| Molecular Formula | C₉H₈BrN | [1][2] |

| Molecular Weight | 210.07 g/mol | [1][3] |

| Appearance | White or white-like crystalline solid | [2] |

| Solubility | Soluble in organic solvents such as ethanol, ether, and dichloromethane | [2] |

It is important to note that a predicted boiling point is available, highlighting the need for experimental verification for applications requiring high precision. The melting point is reported as a range, which is common for organic compounds and can be indicative of purity.[4] A sharp melting point over a narrow range (typically 0.5-1°C) is characteristic of a pure crystalline compound.[5]

Experimental Determination of Melting and Boiling Points

The principles behind determining the melting and boiling points are foundational in experimental chemistry.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state at atmospheric pressure.[5] This physical constant is invaluable for both identification and purity assessment of a compound.[4]

Methodology:

A common and effective method for determining the melting point of a crystalline solid like this compound involves the use of a capillary melting point apparatus.[6]

Step-by-Step Protocol:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[5][7]

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (e.g., a heating rate of 1-2°C per minute) as the expected melting point is approached.[4]

-

Observation: The temperature at which the first liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the completion of melting) are recorded. This provides the melting point range.[5]

Causality Behind Experimental Choices:

-

Fine Powder: Using a finely powdered sample ensures uniform heat distribution.

-

Slow Heating Rate: A slow heating rate near the melting point is crucial for allowing the system to remain in thermal equilibrium, leading to an accurate determination.

-

Purity: Impurities can depress and broaden the melting point range.[4] Therefore, a sharp melting point is a strong indicator of a pure compound.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[5] For solids with relatively low melting points, the boiling point can be determined, although often at reduced pressure to prevent decomposition.

Given that this compound is a solid at room temperature, its boiling point determination would follow the melting of the compound.

Methodology:

Due to the relatively high predicted boiling point, distillation under reduced pressure (vacuum distillation) is the preferred method to avoid potential decomposition at atmospheric pressure.

Step-by-Step Protocol:

-

Apparatus Setup: A distillation apparatus is assembled, including a distillation flask, a condenser, a receiving flask, and a connection to a vacuum source and a manometer.

-

Sample Introduction: A sample of this compound is placed in the distillation flask.

-

Pressure Reduction: The pressure inside the apparatus is reduced to the desired level using a vacuum pump.

-

Heating: The sample is heated gently.

-

Observation: The temperature at which the liquid boils and the vapor condenses is recorded, along with the corresponding pressure.

-

Correction to Atmospheric Pressure: The observed boiling point at reduced pressure can be extrapolated to the boiling point at atmospheric pressure using a nomograph or appropriate equations.

Causality Behind Experimental Choices:

-

Reduced Pressure: Many organic compounds are not stable at their atmospheric boiling points. Lowering the pressure reduces the boiling point, minimizing the risk of thermal decomposition.[5]

-

Smooth Boiling: The use of boiling chips or a magnetic stirrer is essential to prevent bumping and ensure smooth boiling.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates the logical workflow for the determination of the melting and boiling points of this compound.

Caption: Workflow for determining the melting and boiling points.

Synthesis and Purity Considerations

The purity of this compound directly impacts its melting point. The synthesis of this compound typically involves the N-methylation of 5-bromoindole. 5-Bromoindole itself can be synthesized through the bromination of indole.[8][9][10] It is imperative that the final product is thoroughly purified, for example by recrystallization or column chromatography, to remove any starting materials or by-products, which would lead to a depressed and broadened melting point range.

Safety Information

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[1][3] Appropriate personal protective equipment, such as gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed overview of the melting and boiling points of this compound, essential physicochemical properties for its application in research and drug development. The experimental protocols for determining these values have been outlined, emphasizing the importance of procedural accuracy and the influence of purity. By understanding these fundamental characteristics, researchers can confidently and effectively utilize this versatile building block in their synthetic endeavors.

References

-

5-BROMO-1-METHYL-INDOLE - ChemBK. (2024). Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

(R)-5-Bromo-3-(1-methyl-2-pyrrolidinyl methyl)-1H-indole. (n.d.). PubChem. Retrieved from [Link]

-

EXPERIMENTAL Melting points were determined on a capillary point apparatus equipped with a digital thermometer and are uncorrect. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Synthesis of 5-Bromo Indole. (n.d.). Erowid. Retrieved from [Link]

- Gönciová, G., Mojžiš, J., & Pazdera, P. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers, 70(10), 1338-1349.

- Method for preparing 5-bromoindole. (2012). Google Patents.

-

Determination of melting and boiling points. (n.d.). Retrieved from [Link]

-

This compound. (n.d.). Amerigo Scientific. Retrieved from [Link]

-

Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

-

experiment (1) determination of melting points. (2021). Retrieved from [Link]

-

Experiment 1 - Melting Points. (n.d.). Retrieved from [Link]

Sources

- 1. 5-溴-1-甲基吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C9H8BrN | CID 285757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. alnoor.edu.iq [alnoor.edu.iq]

- 6. rsc.org [rsc.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Synthesis of 5-Bromo Indole [erowid.org]

- 9. researchgate.net [researchgate.net]

- 10. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]

The Emerging Therapeutic Potential of 5-Bromo-1-methyl-1H-indole: A Guide for Drug Discovery Professionals

An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with profound therapeutic effects.[1][2][3][4] Chemical modification of this privileged scaffold is a proven strategy for modulating biological activity. The introduction of a bromine atom, particularly at the 5-position, can significantly alter a molecule's physicochemical properties, such as lipophilicity and electronic distribution, often leading to enhanced potency and target selectivity.[5][6] This guide focuses on 5-Bromo-1-methyl-1H-indole, a specific derivative whose potential is inferred from the extensive research on related brominated indoles. We will explore its promising biological activities in oncology, infectious diseases, and inflammation, providing field-proven experimental protocols and mechanistic insights to guide future research and development.

Compound Profile: this compound

A foundational understanding of the molecule's properties is critical before exploring its biological potential.

-

Chemical Structure:

The presence of the bromine atom at the C-5 position of the indole ring and the methyl group at the N-1 position are key structural features. The electronegative bromine atom influences the electron density of the aromatic system, while the N-methylation prevents hydrogen bond donation and increases lipophilicity. These modifications are crucial determinants of how the molecule interacts with biological targets.[5][6]

Landscape of Potential Biological Activities

Based on extensive studies of analogous 5-bromoindole derivatives, this compound is projected to exhibit significant therapeutic potential across several key areas.

Anticancer Activity

5-Bromoindole derivatives have consistently emerged as a promising class of anticancer agents, demonstrating efficacy against a variety of human cancer cell lines through multifaceted mechanisms.[1][9]

-

Potential Mechanisms of Action:

-

Kinase Inhibition (EGFR & VEGFR-2): A primary mechanism for the anticancer effect of 5-bromoindole derivatives is the inhibition of receptor tyrosine kinases. Derivatives have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR), a critical regulator of cell proliferation whose aberrant activation is a hallmark of many cancers.[1][3][10] This inhibition leads to cell cycle arrest and the induction of apoptosis.[1][3] Similarly, inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) by 5-bromoindole compounds is a key strategy to block tumor angiogenesis, effectively cutting off the tumor's blood supply.[10][11][12]

-

Mitotic Disruption: Certain indole derivatives exert their anticancer effects by disrupting the mitotic spindle, a crucial cellular structure for cell division, thereby preventing cancer cell proliferation and invasion.[1][3]

-

Broad-Spectrum Cytotoxicity: Studies have documented the potent cytotoxic activity of various 5-bromoindole derivatives against a range of human cancer cell lines, including liver (HepG2), lung (A549), breast (MCF-7), and pancreatic cancer, as well as leukemia.[1][3][13][14]

-

-

Illustrative Data for Related 5-Bromoindole Derivatives:

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 5-bromoindole-2-carboxylic acid derivative | HepG2 (Liver) | < 10 | [3] |

| 5-bromoindole-2-carboxylic acid derivative | A549 (Lung) | < 15 | [3] |

| 5-bromoindole-2-carboxylic acid derivative | MCF-7 (Breast) | < 20 | [3] |

| 5-(5-bromo-indolyl)-1,3,4-thiadiazole | PaCa2 (Pancreas) | 1.5 | [13][15] |

Antimicrobial Activity

Brominated indoles are well-recognized for their potent antimicrobial properties, suggesting a strong potential for this compound in combating infectious diseases.[5][6]

-

Potential Mechanisms of Action:

-

Broad-Spectrum Inhibition: Synthetic 5-bromoindole derivatives have demonstrated significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) pathogens.[2][16][17] Antifungal activity, notably against Candida albicans, has also been reported.[17]

-

Enzyme Inhibition: Molecular docking studies on related compounds suggest that the antibacterial action may stem from the inhibition of essential bacterial enzymes such as (p)ppGpp synthetases/hydrolases, FtsZ proteins, or pyruvate kinases.[17]

-

-

Illustrative Data for Related 5-Bromoindole Derivatives:

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 5-bromoindole-2-carboxamide derivative | E. coli | 0.35 - 1.25 | [16] |

| 5-bromoindole-2-carboxamide derivative | P. aeruginosa | 0.35 - 1.25 | [16] |

| 2-(5-Bromo-1H-indol-3-yl)-benzimidazole | S. aureus (MRSA) | < 1 | [17] |

| 2-(5-Bromo-1H-indol-3-yl)-benzimidazole | C. albicans | 3.9 | [17] |

Anti-inflammatory Activity

Marine organisms are a rich source of brominated indoles with powerful anti-inflammatory effects, providing a strong rationale for investigating this activity in this compound.[6][18][19]

-

Potential Mechanisms of Action:

-

NF-κB Pathway Suppression: A critical mechanism for the anti-inflammatory effects of brominated indoles is the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway.[6][18] This pathway is a master regulator of the expression of pro-inflammatory genes.

-

Inhibition of Inflammatory Mediators: These compounds have been shown to significantly inhibit the production of key inflammatory molecules such as nitric oxide (NO), tumor necrosis factor-alpha (TNFα), and prostaglandin E2 (PGE2) in stimulated immune cells.[18]

-

Neurological Activity

The indole scaffold is integral to neuropharmacology. 5-Bromoindoles serve as key intermediates in the synthesis of compounds targeting the central nervous system.[20]

-

Potential Mechanisms of Action:

-

GSK-3 Inhibition: 5-Bromoindole is a known precursor for synthesizing inhibitors of Glycogen Synthase Kinase 3 (GSK-3).[9][10][20] GSK-3 is a key regulatory enzyme implicated in the pathophysiology of mood disorders and neurodegenerative diseases, making it a valuable therapeutic target.[20]

-

Serotonin Receptor Modulation: The bromine substituent on the indole ring can modulate the binding affinity and selectivity of compounds for serotonin (5-HT) receptors, which are central to treating a wide range of psychiatric and neurological conditions.[5][10]

-

Core Experimental Protocols for Validation

To translate the potential of this compound into tangible data, a systematic experimental approach is required. The following protocols provide a robust framework for initial screening and validation.

Workflow for Anticancer Activity Assessment

A step-wise evaluation, beginning with in vitro assays, allows for efficient screening before advancing to more complex in vivo models.[21][22]

Caption: Step-wise workflow for evaluating the anticancer activity of a novel compound.

Protocol 3.1.1: In Vitro Cell Viability (MTT Assay) [23]

This colorimetric assay is a standard for initial cytotoxicity screening, measuring the reduction of tetrazolium salt MTT by metabolically active cells.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Visualizing a Potential Mechanism: EGFR Signaling Inhibition

Caption: Potential inhibition of the EGFR signaling pathway by a 5-bromoindole derivative.

Workflow for Antimicrobial Activity Assessment

Determining the Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying antimicrobial potency.[24]

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.

Protocol 3.3.1: Broth Microdilution for MIC Determination [1][24][25]

-

Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

-

Serial Dilution: Add 100 µL of the test compound (at a starting concentration, e.g., 512 µg/mL) to well 1. Transfer 50 µL from well 1 to well 2, mix, and continue this 2-fold serial dilution across to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no bacteria).

-

Inoculation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity. Dilute this suspension so that after adding 50 µL to each well (except well 12), the final concentration is approximately 5 x 10⁵ CFU/mL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Analysis: Determine the MIC by identifying the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion and Future Directions

While direct biological data for this compound is nascent, the wealth of evidence from closely related 5-bromoindole analogues provides a compelling rationale for its investigation as a versatile therapeutic scaffold. The structural modifications of N-methylation and C-5 bromination are well-established strategies for enhancing drug-like properties. The potential for this compound to act as an anticancer, antimicrobial, and anti-inflammatory agent is significant.

Future research should focus on:

-

Systematic Screening: Employing the protocols outlined in this guide to generate robust data on the cytotoxic, antimicrobial, and anti-inflammatory properties of this compound.

-

Synthesis of Analogues: Creating a library of derivatives by modifying other positions on the indole ring to conduct structure-activity relationship (SAR) studies and optimize for potency and selectivity.

-

Mechanistic Elucidation: For any confirmed activities, detailed molecular studies are required to identify specific protein targets and signaling pathways.

-

In Vivo Validation: Promising candidates identified through in vitro screening must be advanced to relevant animal models to assess efficacy and safety profiles.

This compound stands as a high-potential starting point for drug discovery programs. This guide provides the foundational knowledge and experimental framework necessary to unlock its therapeutic promise.

References

- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79.

- Fiveable. (n.d.). Brominated Indoles Definition. Organic Chemistry Key Term.

- BenchChem. (2025). The Biological Activity of Brominated Indoles: A Technical Guide for Drug Discovery and Development.

- BenchChem. (2025). Protocol for Assessing the Anticancer Activity of Novel Small Molecules.

- BenchChem. (2025). The Multifaceted Biological Activities of 5-Bromoindole and Its Derivatives: A Technical Guide for Researchers.

- Valeri, M., & Fabbri, F. (2022). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Discover Oncology, 13(1), 93.

- ResearchGate. (n.d.). Basic protocol to assess preclinical anticancer activity.

- Singh, A. K., & Bhunia, A. K. (2016). Antimicrobial Assays: Comparison of Conventional and Fluorescence-Based Methods. Purdue e-Pubs.

- Dittmann, K., et al. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. Strahlentherapie und Onkologie, 181(9), 559-569.

- Medina-Lozano, I., et al. (2023). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Molecules, 28(14), 5431.

- K.S, S., et al. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. GSC Biological and Pharmaceutical Sciences, 20(3), 209-221.

- Le, T. T., et al. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. Marine Drugs, 15(5), 133.

- Kumar, A., et al. (2018). 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents.

- Al-Shabib, N. A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. World Journal of Microbiology and Biotechnology, 39(8), 216.

- MedchemExpress. (n.d.).

- Navolockin, A., et al. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. International Journal of Molecular Sciences, 24(20), 15251.

- APEC. (n.d.). Antimicrobial Susceptibility Testing.